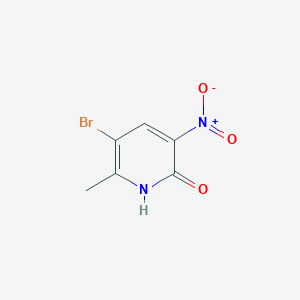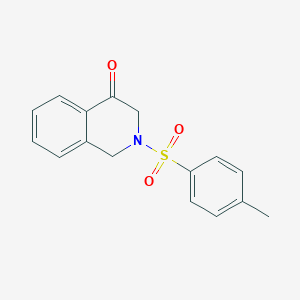
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, commonly known as TDIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDIQ is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can be achieved through a multi-step reaction pathway involving several key reactions.
Starting Materials
2-methyl-1,2,3,4-tetrahydroisoquinoline, p-toluenesulfonyl chloride, sodium hydride, acetic anhydride, sodium acetate, ethanol
Reaction
Step 1: Protection of the amine group using p-toluenesulfonyl chloride and sodium hydride in ethanol to form 2-tosyl-2,3-dihydroisoquinoline., Step 2: Acetylation of the protected amine group using acetic anhydride and sodium acetate in acetic acid to form 2-acetoxy-2,3-dihydroisoquinoline-1-sulfonate., Step 3: Deprotection of the tosyl group using sodium hydroxide in water to form 2-acetoxy-2,3-dihydroisoquinoline-4(1H)-one., Step 4: Hydrolysis of the acetoxy group using sodium hydroxide in water to form 2-hydroxy-2,3-dihydroisoquinolin-4(1H)-one., Step 5: Cyclization of the hydroxy group using acetic anhydride and sulfuric acid to form 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
TDIQ has been widely used in scientific research due to its potential applications in drug discovery and development. TDIQ and its derivatives have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has also been used as a building block for the synthesis of other biologically active molecules, such as alkaloids and natural products.
Wirkmechanismus
The mechanism of action of TDIQ is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. TDIQ has also been shown to inhibit the activity of certain kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
TDIQ has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, and to suppress the activation of immune cells, such as macrophages and T cells. TDIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TDIQ in lab experiments is its versatility. TDIQ can be synthesized using various methods, and its derivatives can be easily modified to enhance its pharmacological activities. However, one of the main limitations of using TDIQ in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on TDIQ. One area of research is the development of TDIQ derivatives with enhanced pharmacological activities. Another area of research is the elucidation of the mechanism of action of TDIQ and its derivatives. Additionally, the potential use of TDIQ and its derivatives in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

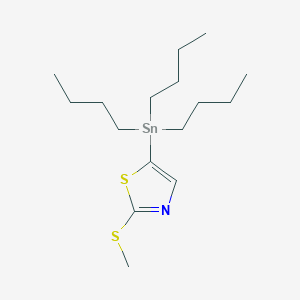
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
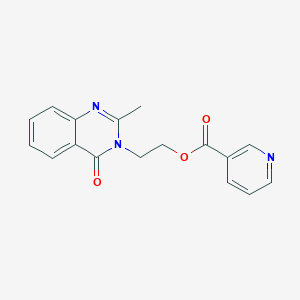
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
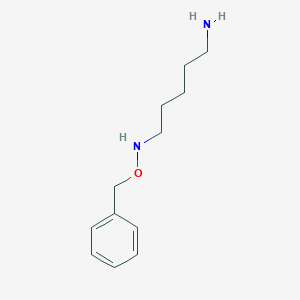
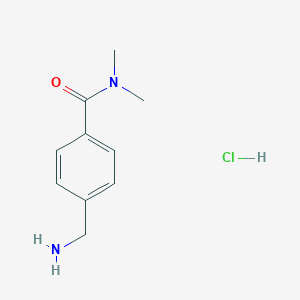
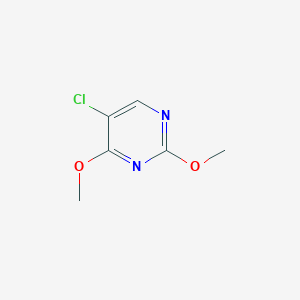
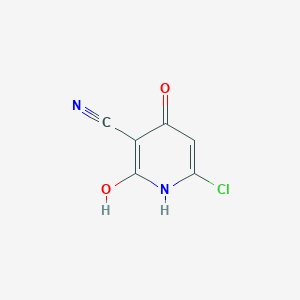
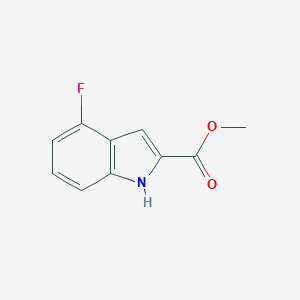

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
